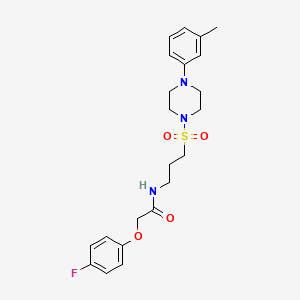

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Descripción general

Descripción

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The structure of this compound suggests potential biological activity, given the presence of the thiazole moiety and the acetamide group, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, the synthesis of pyrrolo[2,1-b]thiazole derivatives was achieved by refluxing certain ester precursors in POCl3, followed by amination with primary aliphatic amines . Similarly, novel scaffolds containing thiazole and acetamide groups were synthesized and evaluated as HIF prolyl 4-hydroxylase inhibitors, indicating the versatility of these moieties in medicinal chemistry . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The structure-activity relationship (SAR) of thiazole acetamide analogs has been explored, revealing the importance of substituents on the thiazole ring for biological efficacy . The presence of a methoxyphenyl group, as seen in the compound of interest, is known to influence the binding affinity and overall activity of such molecules.

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including cyclization, substitution, and amination, to yield a diverse array of products with potential biological activities . The reactivity of the acetamide group also allows for further derivatization, which can be exploited to synthesize novel compounds with enhanced properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives are influenced by their molecular structure. For example, the introduction of an oxadiazole moiety and methoxyphenyl substituents has been shown to affect the cytotoxicity of these compounds against various cancer cell lines . The lipophilicity, solubility, and stability of these compounds can also be fine-tuned by modifying their chemical structure, which is essential for their development as therapeutic agents.

Aplicaciones Científicas De Investigación

Anticancer Applications

- Novel derivatives of this compound have been synthesized and evaluated for their anticancer properties. For example, certain derivatives showed significant cytotoxicity against human leukemic cell lines such as PANC-1, HepG2, and MCF7, indicating their potential as anticancer agents (Vinayak et al., 2014). Another study synthesized pyridine linked thiazole derivatives, showing promising anticancer activity against cell lines like MCF-7 and HepG2, underscoring the versatility of these compounds in synthesizing effective anticancer agents (Alqahtani & Bayazeed, 2020).

Anti-inflammatory and Antioxidant Properties

- Research on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated their effectiveness as anti-inflammatory and antioxidant compounds. These findings suggest the utility of thiazolidinone derivatives in treating inflammation and oxidative stress-related disorders (Koppireddi et al., 2013).

Role in Chemical Synthesis

- The compound has been used in the synthesis of new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, showcasing its utility in creating novel chemical structures with potential biological activities (Obydennov et al., 2017).

Hypoglycemic Activity

- Derivatives of this compound have also been explored for their hypoglycemic activity, indicating potential applications in the management of diabetes. For instance, certain thiazolidinedione derivatives exhibited promising hypoglycemic effects in animal models, which could be valuable for developing new antidiabetic medications (Nikalje et al., 2012).

Corrosion Inhibition

- Thiazole-based pyridine derivatives, related to the core structure of the compound , have been studied for their efficacy as corrosion inhibitors for mild steel, demonstrating the compound's potential utility beyond biomedical applications (Chaitra et al., 2016).

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-23-11-4-2-10(3-5-11)12-9-24-16(17-12)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYBDXPUMPLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330284 | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

CAS RN |

361167-69-3 | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2553080.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)

![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)